Bitopertin

Description

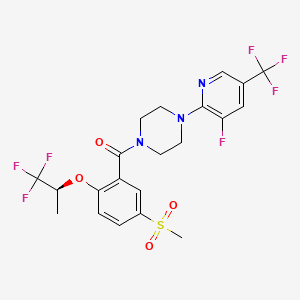

Structure

3D Structure

Properties

IUPAC Name |

[4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-[5-methylsulfonyl-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxyphenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F7N3O4S/c1-12(20(23,24)25)35-17-4-3-14(36(2,33)34)10-15(17)19(32)31-7-5-30(6-8-31)18-16(22)9-13(11-29-18)21(26,27)28/h3-4,9-12H,5-8H2,1-2H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUUGYIUSCYNSQR-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)OC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(F)(F)F)OC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F7N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80233556 | |

| Record name | Bitopertin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80233556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

543.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845614-11-1 | |

| Record name | Bitopertin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=845614-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bitopertin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0845614111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bitopertin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12426 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bitopertin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80233556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BITOPERTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8L6AN59YY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Journey of Bitopertin (RG1678): From a CNS Target to a Hematological Therapy

An In-depth Technical Guide on the Discovery and Development of a Glycine Transporter 1 Inhibitor

Abstract

Bitopertin (RG1678) is a potent, selective, and orally available inhibitor of the glycine transporter 1 (GlyT1). Its development trajectory represents a fascinating case study in drug discovery, initially targeting the complex neuropsychiatric disorder of schizophrenia and later being repurposed for the rare genetic disease, erythropoietic protoporphyria (EPP). This technical guide details the comprehensive history of this compound, from its rational design and discovery through extensive preclinical and clinical evaluation. It covers the initial hypothesis of potentiating N-methyl-D-aspartate (NMDA) receptor function for schizophrenia, the ultimate failure in Phase III trials for this indication, and the subsequent successful proof-of-concept in EPP, based on an entirely different mechanism of modulating heme synthesis. This document provides researchers, scientists, and drug development professionals with a detailed account of the key experiments, quantitative data, and the scientific rationale that have shaped the journey of this compound.

Discovery and Lead Optimization

The discovery of this compound by Hoffmann-La Roche was rooted in the glutamate hypofunction hypothesis of schizophrenia. This hypothesis posits that diminished signaling through the NMDA receptor contributes to the negative and cognitive symptoms of the disorder.[1] Glycine is an obligatory co-agonist with glutamate for the activation of NMDA receptors.[2] Therefore, inhibiting the glycine transporter 1 (GlyT1), which is responsible for the reuptake of glycine from the synaptic cleft, was identified as a promising therapeutic strategy to enhance NMDA receptor function by increasing synaptic glycine concentrations.[3]

The drug discovery program began with a high-throughput screening campaign that identified a benzoylpiperazine hit structure.[4] An intensive medicinal chemistry effort focused on multi-dimensional optimization of potency, selectivity, pharmacokinetics, and safety.[5] This led to the identification of the (S)-configured enantiomer, this compound ([4-(3-fluoro-5-trifluoromethylpyridin-2-yl)piperazin-1-yl][5-methanesulfonyl-2-(2,2,2-trifluoro-1-methylethoxy)phenyl]methanone), which demonstrated a superior profile over other analogues.[4][6] It showed high potency for GlyT1, excellent selectivity against the GlyT2 isoform, and a favorable safety profile, including low activity at the hERG channel.[4][6]

Table 1: In Vitro Profile of this compound (RG1678)

| Parameter | Species | Value | Reference |

| GlyT1 Inhibition (IC₅₀) | Human | 25 nM | [3] |

| GlyT1 Inhibition (EC₅₀) | Mouse | 16 nM | [4] |

| GlyT2 Inhibition (IC₅₀) | Human | > 30 µM | [4] |

| hERG Inhibition (IC₅₀) | Human | 17 µM | [4][6] |

| EPP Cellular Model (EC₅₀) | Human | 32 nM | [7] |

Mechanism of Action

This compound has two distinct mechanisms of action corresponding to its two major clinical development programs.

Schizophrenia: NMDA Receptor Modulation

In the central nervous system, GlyT1 is the primary regulator of glycine levels in glutamatergic synapses.[2] By acting as a non-competitive inhibitor of GlyT1, this compound blocks the reuptake of glycine, leading to its accumulation in the synaptic cleft.[3] This increases the occupancy of the glycine co-agonist site on the NR1 subunit of the NMDA receptor, thereby potentiating receptor activation in the presence of glutamate. This enhancement of NMDA-mediated neurotransmission was hypothesized to alleviate the negative and cognitive symptoms of schizophrenia.[3]

References

- 1. Neurophysiological effects of this compound in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the therapeutic class of this compound? [synapse.patsnap.com]

- 3. Glycine reuptake inhibitor RG1678: a pharmacologic characterization of an investigational agent for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. discmedicine.com [discmedicine.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The GLYT1 inhibitor this compound mitigates erythroid PPIX production and liver disease in erythroid protoporphyria - PubMed [pubmed.ncbi.nlm.nih.gov]

Bitopertin's role in modulating NMDA receptor function

An In-depth Technical Guide on Bitopertin's Role in Modulating NMDA Receptor Function

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (formerly RG1678) is a selective, non-competitive inhibitor of the glycine transporter 1 (GlyT1).[1] Its development was initially predicated on the glutamate hypothesis of schizophrenia, which posits that hypofunction of the N-methyl-D-aspartate (NMDA) receptor contributes significantly to the negative and cognitive symptoms of the disorder.[2][3][4] Glycine is an obligatory co-agonist at the NMDA receptor, meaning its binding to the GluN1 subunit is required for receptor activation by glutamate.[2][5] By inhibiting GlyT1, the primary mechanism for clearing glycine from the synaptic cleft, this compound was designed to increase synaptic glycine concentrations, thereby enhancing NMDA receptor-mediated neurotransmission.[5][6]

While preclinical studies and early clinical trials showed promise in modulating NMDA receptor function and improving negative symptoms, subsequent large-scale Phase III trials failed to demonstrate efficacy over placebo, leading to the discontinuation of its development for schizophrenia.[7][8] This guide provides a comprehensive technical overview of this compound's mechanism of action, the experimental evidence of its engagement with the NMDA receptor pathway, and a summary of its clinical evaluation for schizophrenia.

Mechanism of Action and Signaling Pathway

The primary mechanism of this compound is the selective inhibition of GlyT1, a sodium- and chloride-dependent transporter located on the presynaptic terminals of neurons and on perisynaptic astrocytes.[5] GlyT1 plays a crucial role in maintaining low extracellular glycine levels, which keeps the glycine co-agonist site on the NMDA receptor from being saturated.[5]

By inhibiting GlyT1, this compound reduces the reuptake of glycine into neurons and astrocytes. This leads to an elevation of glycine concentration in the synaptic cleft.[1][9] The increased availability of glycine enhances the probability of its binding to the GluN1 subunit of the NMDA receptor. This potentiates the receptor's response to glutamate, leading to increased calcium influx and downstream signaling, theoretically counteracting the NMDA receptor hypofunction observed in schizophrenia.[6][10]

Caption: this compound inhibits GlyT1 on astrocytes, increasing synaptic glycine to potentiate NMDA receptor function.

Preclinical Evidence

Preclinical studies provided the foundational evidence for this compound's mechanism of action and its potential therapeutic effects.

Quantitative Preclinical Data

| Parameter | Value | Species/System | Description | Reference |

| EC₅₀ | 30 nM | In vitro assay | Concentration for 50% inhibition of GlyT1. | [6] |

| LTP Effect | Increase | Rat hippocampal slices | At 30 and 100 nM, this compound enhanced Long-Term Potentiation (LTP), an NMDA receptor-dependent process. | [1] |

| LTP Effect | No effect | Rat hippocampal slices | At a higher concentration of 300 nM, this compound did not affect LTP, suggesting an inverted U-shaped dose-response. | [1] |

| Extracellular Glycine | 2.3-fold increase | Mouse (in vivo microdialysis) | An oral dose of 10 mg/kg resulted in a 2.3-fold increase in extracellular glycine levels over baseline. | [1] |

| Cognitive Effects | Pro-cognitive | Rodent models | Enhanced recognition memory and reversed working memory deficits induced by the NMDA antagonist MK-801. | [11] |

Key Experimental Protocols

3.2.1 In Vitro Electrophysiology (Long-Term Potentiation) This protocol assesses the effect of a compound on synaptic plasticity, a key function of NMDA receptors.

-

Preparation: Hippocampal brain slices are prepared from rats.

-

Recording Setup: Slices are placed in a recording chamber perfused with artificial cerebrospinal fluid (aCSF). A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the CA1 stratum radiatum to measure field excitatory postsynaptic potentials (fEPSPs).

-

Baseline Measurement: A stable baseline of fEPSPs is recorded for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

-

Drug Application: this compound (at concentrations of 30, 100, or 300 nM) is added to the aCSF and perfused over the slice for a set period.[1]

-

LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second).

-

Post-HFS Recording: fEPSPs are recorded for at least 60 minutes post-HFS to measure the degree of potentiation.

-

Analysis: The magnitude of LTP is quantified as the percentage increase in the fEPSP slope compared to the pre-HFS baseline.

Caption: Experimental workflow for assessing this compound's effect on Long-Term Potentiation (LTP).

Clinical Pharmacodynamics and Target Engagement

Human studies were crucial to confirm that this compound could cross the blood-brain barrier, engage its target (GlyT1), and exert the expected neurochemical effect (increase central glycine levels).

Quantitative Clinical Data

Table 2: this compound GlyT1 Occupancy (PET) in Healthy Volunteers [12]

| Daily Dose (10-12 days) | Mean Occupancy at Steady State | EC₅₀ (Plasma Concentration) |

|---|---|---|

| 5 mg | ~30% | \multirow{5}{*}{~190 ng/mL} |

| 15 mg | ~40% | |

| 30 mg | ~60% | |

| 60 mg | ~74% |

| 175 mg | ~85% | |

Table 3: Effect of this compound on Cerebrospinal Fluid (CSF) Glycine Levels in Healthy Volunteers [9]

| Daily Dose (10 days) | Geometric Mean Ratio (Day 10 vs. Baseline) |

|---|---|

| 3 mg | 1.3 |

| 10 mg | 1.3 |

| 30 mg | 1.7 |

| 60 mg | 2.3 |

Key Experimental Protocols

4.2.1 Positron Emission Tomography (PET) for GlyT1 Occupancy This protocol quantifies the extent to which this compound binds to GlyT1 in the living human brain.

-

Subject Enrollment: Healthy volunteers are enrolled.

-

Baseline Scan: A baseline PET scan is performed using a specific radioligand that binds to GlyT1 (e.g., [¹¹C]RO5013853) to measure baseline transporter density.[12]

-

Drug Administration: Subjects receive a specific once-daily oral dose of this compound (e.g., 5 mg to 175 mg) for a period sufficient to reach steady-state plasma concentrations (e.g., 10-12 days).[12]

-

Post-Dose Scan: A second PET scan is performed while the subject is at steady state on the this compound dose.

-

Blood Sampling: Arterial blood samples are taken throughout the scans to measure the concentration of the radioligand and this compound in the plasma.

-

Image Analysis: Brain images are analyzed to determine the binding potential of the radioligand in GlyT1-rich regions (e.g., pons, thalamus, cerebellum).

-

Occupancy Calculation: GlyT1 occupancy is calculated as the percentage reduction in radioligand binding potential from the baseline scan to the post-dose scan. The relationship between plasma drug concentration and occupancy is then modeled to determine the EC₅₀.

Caption: Workflow for a clinical PET study to determine this compound's GlyT1 target occupancy.

Clinical Efficacy in Schizophrenia

The clinical development program for this compound in schizophrenia focused on its potential to treat persistent negative symptoms, a significant unmet need.

Summary of Clinical Efficacy Data

Table 4: Summary of Key Clinical Efficacy Results for Negative Symptoms of Schizophrenia

| Study | Phase | Population | Doses vs. Placebo | Primary Outcome (Change in PANSS Negative Factor Score) | Reference |

|---|---|---|---|---|---|

| Proof-of-Concept | II | 323 patients with predominant negative symptoms | 10, 30, 60 mg/d | Significant reduction for 10 mg/d (p=0.049) and 30 mg/d (p=0.03) vs. placebo in per-protocol analysis. | [3] |

| DayLyte | III | 605 patients with persistent predominant negative symptoms | 5, 10 mg/d | No statistically significant separation from placebo. | [7] |

| FlashLyte | III | 594 patients with persistent predominant negative symptoms | 10, 20 mg/d | No statistically significant separation from placebo. |[7] |

Clinical Trial Design (Phase III)

The Phase III studies (e.g., DayLyte, FlashLyte) were multicenter, randomized, double-blind, parallel-group, placebo-controlled trials.[7]

-

Inclusion Criteria: Patients aged ≥18 years with a DSM-IV-TR diagnosis of schizophrenia, stable on their current antipsychotic medication, and with persistent, predominant negative symptoms.[7]

-

Stabilization Period: A 4-week prospective period to ensure clinical stability.[7]

-

Randomization: Patients were randomized (1:1:1) to receive once-daily this compound (e.g., 5 mg and 10 mg, or 10 mg and 20 mg) or placebo as an adjunctive therapy to their ongoing antipsychotic treatment.[7]

-

Treatment Duration: 24 weeks.[7]

-

Primary Endpoint: The primary efficacy measure was the mean change from baseline in the Positive and Negative Syndrome Scale (PANSS) negative symptom factor score at week 24.[7]

Discussion and Conclusion

This compound successfully demonstrated target engagement and a clear pharmacodynamic effect, dose-dependently increasing glycine in the CNS.[1][9][12] The failure of the large-scale Phase III trials to replicate the promising Phase II results was a significant disappointment and highlights the complexities of targeting the glutamatergic system in schizophrenia.[7][8]

Several hypotheses may explain this outcome:

-

Inverted U-Shaped Dose-Response: Preclinical and Phase II data suggested that optimal efficacy occurred at low-to-medium GlyT1 occupancy, with higher levels potentially leading to a loss of effect.[1][13][14] This could be due to NMDA receptor desensitization or internalization following excessive glycine exposure.[1][10] It is possible the doses in Phase III were not all within the optimal therapeutic window.

-

High Placebo Response: The significant placebo response observed in the long-duration Phase III trials may have masked a potential drug effect.[15]

-

Patient Heterogeneity: The pathophysiology of negative symptoms is complex and may differ between patients. It is possible that only a specific subgroup of patients with demonstrable NMDA receptor hypofunction would respond to this mechanism.

Caption: Hypothesized inverted U-shaped dose-response curve for this compound's efficacy.

References

- 1. discmedicine.com [discmedicine.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Effect of this compound, a glycine reuptake inhibitor, on negative symptoms of schizophrenia: a randomized, double-blind, proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. apexbt.com [apexbt.com]

- 7. This compound in Negative Symptoms of Schizophrenia-Results From the Phase III FlashLyte and DayLyte Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sciencedaily.com [sciencedaily.com]

- 9. Effects of the glycine reuptake inhibitors this compound and RG7118 on glycine in cerebrospinal fluid: results of two proofs of mechanism studies in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. a-z.lu [a-z.lu]

- 12. Glycine Transporter Type 1 Occupancy by this compound: a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. psychiatryonline.org [psychiatryonline.org]

- 14. researchgate.net [researchgate.net]

- 15. jwatch.org [jwatch.org]

- 16. What is the therapeutic class of this compound? [synapse.patsnap.com]

- 17. discmedicine.com [discmedicine.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Bitopertin

This guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of this compound, a selective Glycine Transporter 1 (GlyT1) inhibitor. Initially developed for the treatment of schizophrenia, its mechanism of action has led to its investigation in hematologic disorders, specifically erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLP).[1][2]

Pharmacokinetics of this compound

This compound is an orally administered small molecule that has been extensively studied in both preclinical and clinical settings.[1] Its pharmacokinetic profile supports once-daily dosing. Physiologically based pharmacokinetic (PBPK) modeling has been successfully used to predict its clinical pharmacokinetics from preclinical data.[3]

Table 1: Summary of this compound Pharmacokinetic Parameters

| Parameter | Species | Value | Notes |

| Absorption | |||

| Tmax (Time to Maximum Concentration) | Rat (subcutaneous) | 3.7–24.0 h | Dose-dependent.[4][5] |

| Bioavailability | Rat (oral) | Good | |

| Dose Proportionality | Human | Slightly less than dose-proportional | For AUC and Cmax; solubility may limit absorption at doses >50 mg.[3] |

| Distribution | |||

| Volume of Distribution (Vz) | Rat (intravenous) | Not specified, but calculated | [4] |

| Metabolism | |||

| Primary Metabolism | Human | Primarily metabolized by hepatocytes | [3] |

| Excretion | |||

| T½ (Half-life) | Rat (subcutaneous) | 35.06–110.32 h (very long) | [4] |

| Human | ~40 h | Supports once-daily dosing. | |

| CL (Clearance) | Rat (subcutaneous) | 0.07–0.13 L/h/kg (low) | Suggests slow elimination.[4] |

| AUC (Area Under the Curve) | Rat (subcutaneous) | 439.6–34,018.9 ng·h/mL | Dose-dependent and linear relationship with dose.[4][5] |

| Human | Predicted AUC was within twofold of observed values across all dose levels.[3] |

Pharmacodynamics of this compound

This compound's primary pharmacological action is the selective, non-competitive inhibition of GlyT1.[1][6] This leads to two distinct therapeutic effects depending on the target tissue.

-

Central Nervous System (CNS): In the brain, inhibiting GlyT1 increases the synaptic concentration of glycine.[1] Glycine is an essential co-agonist at the N-methyl-D-aspartate (NMDA) receptor, and by increasing its availability, this compound potentiates NMDA receptor-mediated neurotransmission.[2][7][8] This was the rationale for its initial development for the negative symptoms of schizophrenia.[8]

-

Hematologic System: In developing red blood cells, GlyT1 is a key transporter for supplying glycine, a critical substrate for the first step of heme biosynthesis.[9][10] By inhibiting GlyT1, this compound reduces glycine uptake into erythroid precursors, thereby limiting the rate of heme synthesis and reducing the accumulation of the toxic byproduct protoporphyrin IX (PPIX) in patients with EPP and XLP.[9][10]

Table 2: Summary of this compound Pharmacodynamic Parameters

| Parameter | Target/System | Value | Notes |

| Mechanism of Action | |||

| Primary Target | Glycine Transporter 1 (GlyT1) | Selective, non-competitive inhibitor | [1][6] |

| Receptor Occupancy (Human Brain) | |||

| EC₅₀ (Plasma Concentration) | GlyT1 | ~130–200 ng/mL | The plasma concentration required to achieve 50% occupancy of GlyT1.[11][12] |

| Eₘₐₓ (Maximum Occupancy) | GlyT1 | ~92% | The maximum achievable occupancy of GlyT1.[11][12] |

| ED₅₀ (Dose) | GlyT1 | ~15 mg | Estimated dose to achieve 50% occupancy.[6] |

| Biomarkers | |||

| CSF Glycine | CNS | Dose-dependent increase | Confirms mechanism of action in the brain; a 2.3-fold increase was seen after a 60 mg dose.[6][13] |

| Protoporphyrin IX (PPIX) | Whole Blood (EPP Patients) | Dose-dependent, significant reductions | -21.6% (20 mg) and -40.7% (60 mg) vs. placebo in the AURORA study.[14] |

| Clinical Efficacy | |||

| Schizophrenia (Negative Symptoms) | CNS | Initial Phase II showed promise, but Phase III trials failed to meet primary endpoints.[8][15][16] | Low to medium GlyT1 occupancy levels yielded optimal efficacy in Phase II.[8] |

| Erythropoietic Protoporphyria | Hematologic | Significant reduction in PPIX and improvements in light tolerance.[14][17][18] | The 60 mg dose significantly reduced the rate of phototoxic reactions with pain.[18] |

Key Experimental Methodologies

Pharmacokinetic Analysis in Rats

-

Protocol: Female Sprague-Dawley rats received either a single subcutaneous (0.03, 0.1, 0.3, 1, and 3 mg/kg) or intravenous (0.1 mg/kg) administration of this compound.[4] Serial blood samples were collected at predetermined time points.[4]

-

Quantification: Plasma levels of this compound were determined using a validated high-performance liquid chromatography coupled with heat-assisted electrospray ionization tandem mass spectrometry (HPLC-HESI MS/MS) method.[4]

-

Analysis: Pharmacokinetic parameters such as AUC, Cmax, Tmax, clearance (CL), volume of distribution (Vz), and half-life (T½) were calculated using non-compartmental analysis.[4][5]

GlyT1 Occupancy Study in Humans (Positron Emission Tomography)

-

Protocol: Healthy male volunteers received once-daily oral doses of this compound (up to 175 mg) for 10-12 days.[11][12] Three PET scans were performed: at baseline, on the last day of treatment (steady state), and 2 days after drug discontinuation.[11]

-

Radioligand: Each PET scan was preceded by a single intravenous infusion of [¹¹C]RO5013853, a specific radiotracer for GlyT1.[11]

-

Analysis: The relationship between this compound plasma concentration and brain GlyT1 occupancy was determined.[11] Regional volume of distribution (VT) values were calculated, and occupancy was derived using several models, including a two-tissue five-parameter (2T5P) model and simplified reference tissue models (SRTM).[11][12]

CSF Glycine Measurement in Humans

-

Protocol: Healthy male volunteers received once-daily doses of this compound (3, 10, 30, and 60 mg) for 10 days.[13] Cerebrospinal fluid (CSF) samples were collected via lumbar puncture at baseline (day -2) and on day 10.[13]

-

Analysis: CSF glycine concentrations were measured to confirm the central mechanism of action. The area under the curve for the first 12 hours (AUC0-12h) for CSF glycine was calculated and compared between baseline and day 10.[13]

Phase 2 Clinical Trial in Erythropoietic Protoporphyria (AURORA Study)

-

Design: A randomized, double-blind, placebo-controlled, parallel-group study involving 75 adult patients with EPP.[14][19]

-

Intervention: Patients were randomized (1:1:1) to receive oral, once-daily doses of 20 mg this compound, 60 mg this compound, or placebo for 17 weeks.[19]

-

Primary Endpoint: The primary efficacy endpoint was the percent change in whole-blood metal-free PPIX from baseline compared to placebo.[14][19]

-

Key Secondary Endpoint: Cumulative total hours of sunlight exposure on days without pain.[19] Other endpoints included the rate of phototoxic reactions and Patient Global Impression of Change (PGIC).[18]

Visualizations

Caption: Dual mechanisms of action of this compound in the CNS and erythroid precursors.

Caption: Generalized workflow for a randomized, placebo-controlled clinical trial of this compound.

References

- 1. What is the therapeutic class of this compound? [synapse.patsnap.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Physiologically based pharmacokinetic modelling to predict single- and multiple-dose human pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic profile of this compound, a selective GlyT1 inhibitor, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. discmedicine.com [discmedicine.com]

- 7. What is this compound used for? [synapse.patsnap.com]

- 8. Effect of this compound, a glycine reuptake inhibitor, on negative symptoms of schizophrenia: a randomized, double-blind, proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. discmedicine.com [discmedicine.com]

- 10. discmedicine.com [discmedicine.com]

- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 12. researchgate.net [researchgate.net]

- 13. Effects of the glycine reuptake inhibitors this compound and RG7118 on glycine in cerebrospinal fluid: results of two proofs of mechanism studies in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. hcplive.com [hcplive.com]

- 15. This compound in Negative Symptoms of Schizophrenia-Results From the Phase III FlashLyte and DayLyte Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Neurophysiological effects of this compound in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ashpublications.org [ashpublications.org]

- 18. Disc Reports Topline Results from Phase 2 AURORA Study of [globenewswire.com]

- 19. PB2562: STUDY DESIGN OF THE AURORA TRIAL: A PHASE 2, RANDOMIZED, DOUBLE-BLIND, PLACEBO-CONTROLLED TRIAL OF this compound IN ERYTHROPOIETIC PROTOPORPHYRIA - PMC [pmc.ncbi.nlm.nih.gov]

Bitopertin's Effect on Synaptic Glycine Concentrations: A Technical Guide

Abstract

This document provides a comprehensive technical overview of bitopertin, a selective inhibitor of Glycine Transporter-1 (GlyT1). This compound was developed to address the hypofunction of the N-methyl-D-aspartate (NMDA) receptor, a key hypothesis in the pathophysiology of schizophrenia, by increasing synaptic concentrations of the NMDA co-agonist glycine.[1] We detail the molecular mechanism of action, present quantitative data from preclinical and clinical studies on its effect on glycine levels, describe the experimental protocols used for these measurements, and visualize the core signaling pathways. While this compound demonstrated clear target engagement by elevating glycine concentrations in the central nervous system, it ultimately did not show significant efficacy for the negative symptoms of schizophrenia in Phase III clinical trials.[2][3] This guide serves as a technical resource on the pharmacological effects of this compound on glycine homeostasis.

Introduction to this compound and GlyT1

This compound (also known as RG1678) is a small molecule inhibitor developed by Roche that selectively targets Glycine Transporter-1 (GlyT1).[1][4] GlyT1 is a sodium and chloride-dependent membrane transporter protein responsible for the reuptake of glycine from the synaptic cleft into neurons and surrounding glial cells.[5][6] In the central nervous system, glycine serves two primary roles: it is a major inhibitory neurotransmitter in the brainstem and spinal cord, and, crucially for this context, it acts as an obligatory co-agonist at the NMDA receptor.[7][8]

The NMDA receptor requires the binding of both glutamate and a co-agonist (glycine or D-serine) for activation.[9] The "glutamate hypofunction" hypothesis of schizophrenia posits that deficient signaling through the NMDA receptor contributes to the negative and cognitive symptoms of the disorder.[1][10] By inhibiting GlyT1, this compound was designed to reduce glycine reuptake, thereby increasing extracellular glycine concentrations at the synapse.[5] This elevation of the co-agonist was expected to enhance NMDA receptor-mediated neurotransmission, potentially ameliorating symptoms associated with its hypofunction.[1][4]

Mechanism of Action

This compound's primary mechanism of action is the selective, non-competitive inhibition of GlyT1.[11][12] GlyT1 plays a critical role in maintaining low ambient levels of glycine in the synaptic environment, ensuring that the co-agonist site of the NMDA receptor is not saturated.[7] By blocking this transporter, this compound causes an accumulation of glycine in the synaptic cleft, increasing the availability of the co-agonist for the NMDA receptor.[4] This enhanced availability facilitates greater NMDA receptor activation in the presence of glutamate, thereby potentiating glutamatergic signaling.[4][5]

Quantitative Data on Glycine Concentrations

Studies in both animal models and humans have consistently demonstrated that this compound effectively increases glycine concentrations in the central nervous system.

Preclinical Data

Microdialysis experiments in freely moving rats showed that this compound produced a dose-dependent increase in extracellular glycine levels in the brain, with concentrations reaching a plateau at approximately 2.3 times the basal levels.[2] This elevation was also reflected in the cerebrospinal fluid (CSF).[2]

| Model | Method | Compound | Dose | Effect on Glycine | Reference |

| Rat | Brain Microdialysis | This compound | Dose-dependent | Up to ~2.3-fold increase over basal levels | [2] |

| Rat | Striatal Microdialysis | LY 2365109 (GlyT1 Inhibitor) | 10 mg/kg, p.o. | ~2.4-fold increase (from 1.52 µM to 3.6 µM) | [13] |

| Rat | CSF Analysis | LY 2365109 (GlyT1 Inhibitor) | 10 mg/kg, p.o. | ~3.5-fold increase (from 10.38 µM to 36 µM) | [13] |

Clinical Data

A proof-of-mechanism study in healthy male volunteers confirmed the action of this compound in humans. Once-daily administration for 10 days resulted in a dose-dependent increase in CSF glycine concentrations.[2][14] These results were crucial for confirming target engagement and guiding dose selection for later phase trials.[2]

| Dose (once daily for 10 days) | Fold Increase in CSF Glycine (Day 10 vs. Baseline) | Reference |

| 3 mg | 1.3 | [14][15] |

| 10 mg | 1.3 | [14][15] |

| 30 mg | 1.7 | [14][15] |

| 60 mg | 2.3 | [14][15] |

Interestingly, clinical efficacy in Phase II trials for negative symptoms of schizophrenia appeared to follow an inverted U-shaped curve, with the 10 mg and 30 mg doses showing a greater effect than the 60 mg dose.[1][10] This suggests that a moderate level of GlyT1 occupancy and a corresponding modest increase in synaptic glycine may be optimal, while excessive increases could be less effective or even detrimental.[1][2]

Experimental Protocols

The quantification of this compound's effect on synaptic glycine relies on specialized experimental techniques, primarily in vivo microdialysis for preclinical models and CSF analysis for clinical studies, coupled with highly sensitive analytical methods.

Protocol 1: In Vivo Microdialysis

This technique allows for the sampling of extracellular fluid from specific brain regions in living animals to measure neurotransmitter concentrations.

Objective: To measure extracellular glycine concentrations in a specific brain region (e.g., striatum) of a rat following administration of a GlyT1 inhibitor.

Methodology:

-

Surgical Implantation: A guide cannula is stereotaxically implanted into the target brain region of an anesthetized rat and secured to the skull. Animals are allowed to recover for several days.

-

Probe Insertion: On the day of the experiment, a microdialysis probe (with a semi-permeable membrane of a specific molecular weight cut-off) is inserted through the guide cannula.

-

Perfusion: The probe is perfused at a constant, low flow rate (e.g., 1-2 µL/min) with artificial cerebrospinal fluid (aCSF).

-

Equilibration: The system is allowed to equilibrate for 1-2 hours until a stable baseline of glycine is achieved.

-

Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) into refrigerated vials. Baseline samples are collected before drug administration.

-

Drug Administration: this compound or vehicle is administered (e.g., orally or subcutaneously).

-

Post-Dose Sampling: Sample collection continues for several hours to monitor the change in glycine concentration over time.

-

Analysis: Glycine concentration in the dialysate samples is quantified using a sensitive analytical method, such as LC-MS/MS.[13]

Protocol 2: Glycine Quantification by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry is a highly sensitive and specific method for quantifying small molecules like glycine in biological matrices.[13]

Objective: To accurately quantify glycine concentrations in CSF or microdialysate samples.

Methodology (based on Voehringer et al., 2013): [13]

-

Sample Preparation: Samples (e.g., 15 µL) are typically mixed with an internal standard and a protein precipitation agent (if necessary). No derivatization step is required.[13]

-

Chromatographic Separation: The sample is injected into a liquid chromatography system. Glycine is separated from other matrix components on a suitable column.

-

Ionization: The column eluent is directed to a mass spectrometer equipped with an electrospray ionization (ESI) source, operating in positive ion mode.

-

Mass Spectrometry: A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for glycine and the internal standard are monitored for highly selective detection and quantification.

-

Quantification: The concentration of glycine is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve. The method can achieve a limit of quantification of 100 nM with a total run time of 5 minutes per sample.[13]

Protocol 3: In Vitro GlyT1 Inhibition Assay

This assay is used to determine the potency of a compound in inhibiting the GlyT1 transporter.

Objective: To determine the IC50 (half-maximal inhibitory concentration) of this compound for GlyT1.

Methodology:

-

Cell Culture: A stable cell line (e.g., HEK293 or CHO cells) engineered to express human GlyT1 is cultured.[16]

-

Assay Preparation: Cells are seeded in multi-well plates and grown to confluence.

-

Compound Incubation: Cells are pre-incubated for a set time with varying concentrations of this compound.

-

Glycine Uptake: A solution containing a fixed concentration of radiolabeled [³H]-glycine is added to each well, and the uptake reaction is allowed to proceed for a short period (e.g., 10-20 minutes) within the linear range of transport.

-

Termination: The uptake is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]-glycine.

-

Measurement: Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

Data Analysis: The amount of [³H]-glycine uptake is plotted against the concentration of this compound. A dose-response curve is fitted to the data to calculate the IC50 value. This compound has an EC50 of 30 nM in vitro.[12]

Advanced Signaling Concepts: The Role of Astrocytic GlyT1

While the primary mechanism of this compound is straightforward inhibition of glycine reuptake, the role of GlyT1 on astrocytes adds a layer of complexity. Astrocytic GlyT1 can operate in a reverse mode.[17] During intense synaptic activity, high levels of glutamate can activate receptors on astrocytes, leading to a Na+ influx and membrane depolarization.[18] This can cause GlyT1 to reverse its direction of transport, releasing glycine from the astrocyte into the synapse.[17][18] This process suggests that at highly active synapses, astrocytes may actively contribute to the synaptic glycine pool required for NMDA receptor activation.

Inhibition of GlyT1 by this compound would block this transporter in both its forward (reuptake) and reverse (release) modes.[9] Therefore, while this compound elevates ambient, tonic glycine levels by blocking reuptake at quiescent synapses, it might curtail the phasic, activity-dependent release of glycine from astrocytes.[17] This dual effect could contribute to the complex inverted U-shaped dose-response curve observed in clinical trials.

Conclusion

This compound is a potent and selective GlyT1 inhibitor that reliably increases extracellular and CSF glycine concentrations in both preclinical models and humans.[2][14] The compound served as a valuable tool to test the glycine-based NMDA receptor enhancement hypothesis for schizophrenia. The quantitative and methodological data confirm its mechanism of action with high certainty. However, despite successful target engagement, the clinical development of this compound for schizophrenia was halted after Phase III trials failed to demonstrate a significant separation from placebo in treating negative symptoms.[19][20] This outcome highlights the complex translation from a well-defined pharmacological mechanism to clinical efficacy in a multifactorial neuropsychiatric disorder. The research surrounding this compound has nonetheless provided invaluable insights into the role of glycine transport and NMDA receptor modulation in the brain.

References

- 1. Effect of this compound, a glycine reuptake inhibitor, on negative symptoms of schizophrenia: a randomized, double-blind, proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. discmedicine.com [discmedicine.com]

- 3. sciencedaily.com [sciencedaily.com]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. What are GlyT1 inhibitors and how do they work? [synapse.patsnap.com]

- 6. What are GlyT1 modulators and how do they work? [synapse.patsnap.com]

- 7. Glycine transporter type-1 and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glycine Transporter 1 Inhibitors: Predictions on Their Possible Mechanisms in the Development of Opioid Analgesic Tolerance [mdpi.com]

- 10. psychiatryonline.org [psychiatryonline.org]

- 11. researchgate.net [researchgate.net]

- 12. apexbt.com [apexbt.com]

- 13. A novel liquid chromatography/tandem mass spectrometry method for the quantification of glycine as biomarker in brain microdialysis and cerebrospinal fluid samples within 5min - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of the glycine reuptake inhibitors this compound and RG7118 on glycine in cerebrospinal fluid: results of two proofs of mechanism studies in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Frontiers | Inhibition of astrocytic glycine transporter-1: friend or foe for ameliorating NMDA receptor hypofunction? [frontiersin.org]

- 18. Inhibition of astrocytic glycine transporter-1: friend or foe for ameliorating NMDA receptor hypofunction? - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. jwatch.org [jwatch.org]

The Role of Glycine Transporter 1 (GlyT1) in Erythropoiesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythropoiesis, the process of red blood cell production, is critically dependent on the synthesis of heme, the iron-containing component of hemoglobin. Glycine serves as a fundamental substrate for the initial and rate-limiting step of heme biosynthesis. The transport of glycine into erythroid precursor cells is predominantly mediated by the Glycine Transporter 1 (GlyT1). This technical guide provides a comprehensive overview of the pivotal role of GlyT1 in erythropoiesis, detailing the molecular mechanisms, the consequences of its inhibition, and its potential as a therapeutic target. This document summarizes key quantitative data, provides detailed experimental protocols for investigating GlyT1 function, and presents visual diagrams of the associated signaling pathways and experimental workflows.

Introduction to GlyT1 and its Function in Erythropoiesis

Glycine Transporter 1 (GlyT1), a member of the solute carrier family 6 (SLC6A9), is a sodium and chloride-dependent transporter responsible for the uptake of glycine into cells.[1] While extensively studied in the central nervous system for its role in regulating neurotransmission, GlyT1 is also highly expressed in erythroid precursor cells.[2] Its expression is observed from the proerythroblast stage and increases during erythroid differentiation, mirroring the expression pattern of β-globin mRNA, which suggests a coordinated regulation during hemoglobin synthesis.[3][4]

The primary function of GlyT1 in erythropoiesis is to supply glycine for heme biosynthesis.[5][6] Heme synthesis is a multi-step enzymatic process that begins in the mitochondria with the condensation of glycine and succinyl-CoA to form δ-aminolevulinic acid (ALA), a reaction catalyzed by the enzyme ALAS2 (5'-aminolevulinate synthase 2).[7][8] Erythroid precursors have a high demand for glycine to support the massive production of hemoglobin, and intracellular synthesis of this non-essential amino acid is insufficient to meet this demand.[9] Therefore, these cells rely on the import of extracellular glycine, a process primarily mediated by GlyT1.[3][9]

The Heme Synthesis Pathway and the Central Role of GlyT1

The synthesis of heme is a fundamental process for hemoglobin production. The pathway begins in the mitochondria and involves a series of enzymatic reactions. GlyT1 plays a crucial upstream role by ensuring a sufficient supply of a key substrate.

Consequences of GlyT1 Deficiency and Inhibition

The critical role of GlyT1 in erythropoiesis is underscored by the phenotypic consequences observed in models of GlyT1 deficiency and through pharmacological inhibition.

Genetic Knockout Models

Studies using mice with a genetic knockout of the GlyT1 gene (GlyT1-/-) have provided definitive evidence for its essential role in red blood cell development. These mice exhibit a lethal phenotype, dying within the first postnatal day.[3][10] Hematological analysis of GlyT1-/- newborn pups reveals a severe hypochromic microcytic anemia, characterized by a significant reduction in hemoglobin levels, mean corpuscular volume (MCV), and mean corpuscular hemoglobin (MCH).[3][11] Erythroid precursor cells isolated from the fetal livers of these mice show decreased uptake of radiolabeled glycine and reduced incorporation of both glycine and iron into heme.[3]

Pharmacological Inhibition

Pharmacological inhibition of GlyT1 using selective inhibitors, such as bitopertin, recapitulates the phenotype observed in genetic knockout models.[5] Administration of this compound to rats induces a dose-dependent microcytic hypochromic anemia.[5] This is characterized by a steady-state reduction in hemoglobin of approximately 20%.[5] The anemia is regenerative, as indicated by an appropriate erythropoietin response.[3]

The inhibition of GlyT1 leads to a cascade of effects within the erythroid precursor cells. The immediate consequence is a reduction in intracellular glycine concentration, which limits the rate of heme synthesis.[5] The resulting decrease in the intracellular heme pool has secondary effects, including the downregulation of transferrin receptor 1 (TfR1 or CD71) expression on the cell surface.[3][5] This leads to reduced iron uptake and incorporation into heme, further exacerbating the defect in hemoglobinization.[3]

Quantitative Data on the Impact of GlyT1 Inhibition

The following tables summarize the quantitative effects of GlyT1 knockout and inhibition on key hematological and cellular parameters as reported in preclinical studies.

Table 1: Hematological Parameters in GlyT1 Knockout (GlyT1-/-) Newborn Mice

| Parameter | Wild-Type (GlyT1+/+) | Heterozygous (GlyT1+/-) | Knockout (GlyT1-/-) | Reference |

| Hemoglobin (g/dL) | 12.5 ± 0.4 | 11.2 ± 0.5 | 8.9 ± 0.6 | [3] |

| Red Blood Cell Count (x106/µL) | 3.4 ± 0.2 | 3.3 ± 0.2 | 3.1 ± 0.3 | [3] |

| Mean Corpuscular Volume (fL) | 105 ± 3 | 98 ± 2 | 85 ± 4 | [3] |

| Mean Corpuscular Hemoglobin (pg) | 36.8 ± 1.2 | 33.9 ± 1.1 | 28.7 ± 1.5 | [3] |

| Reticulocytes (%) | 55 ± 5 | 60 ± 6 | 75 ± 8 | [3] |

Table 2: Effects of this compound Treatment in Rats

| Parameter | Control | This compound-Treated | % Change | Reference |

| Hemoglobin (g/dL) | 15.0 | 12.0 | -20% | [5] |

| Mean Corpuscular Volume (fL) | 55 | 45 | -18% | [5] |

| Mean Corpuscular Hemoglobin (pg) | 18 | 15 | -17% | [5] |

| Transferrin Receptor 1 (TfR1) on Reticulocytes | Baseline | Downregulated | N/A | [5] |

Therapeutic Implications of GlyT1 Inhibition

While essential for normal erythropoiesis, the inhibition of GlyT1 and the subsequent restriction of heme synthesis has emerged as a potential therapeutic strategy for certain hematological disorders.

-

β-Thalassemia: In β-thalassemia, the reduced synthesis of β-globin chains leads to an excess of α-globin chains, which precipitate and cause oxidative damage to erythroid precursors, resulting in ineffective erythropoiesis and anemia.[12][13] By limiting heme synthesis through GlyT1 inhibition, the production of α-globin can be consequently reduced, potentially rebalancing globin chain synthesis and improving the effectiveness of erythropoiesis.[12][14] Studies in a mouse model of β-thalassemia have shown that this compound treatment improves anemia, reduces hemolysis, and increases red blood cell survival.[12][13]

-

Erythropoietic Protoporphyria (EPP): EPP is a genetic disorder caused by a deficiency in the enzyme ferrochelatase, which leads to the accumulation of the heme precursor protoporphyrin IX (PPIX).[7][15] This accumulation causes severe photosensitivity. By inhibiting GlyT1, the rate of the entire heme synthesis pathway is reduced, leading to decreased production and accumulation of PPIX.[7][15] Preclinical and early clinical studies have shown that this compound can reduce PPIX levels in red blood cells.[15][16]

-

Diamond-Blackfan Anemia (DBA): DBA is a rare inherited bone marrow failure syndrome characterized by a deficiency of red blood cell precursors.[9][17] A proposed mechanism involves an imbalance between heme and globin synthesis due to ribosomal protein haploinsufficiency.[9] GlyT1 inhibition with this compound is being investigated as a means to rebalance heme and globin production and improve erythropoiesis in DBA.[9][17]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of GlyT1 in erythropoiesis.

Primary Erythroid Cell Culture and Differentiation

This protocol describes the isolation and in vitro differentiation of primary mouse fetal liver cells, a common model for studying erythropoiesis.

Materials:

-

E12.5-E13.5 mouse embryos

-

Phosphate-buffered saline (PBS)

-

Fetal bovine serum (FBS)

-

StemPro-34 SFM medium

-

Recombinant human erythropoietin (EPO)

-

Stem cell factor (SCF)

-

Dexamethasone

-

Penicillin-Streptomycin

Procedure:

-

Isolate fetal livers from E12.5-E13.5 mouse embryos in sterile PBS.

-

Generate a single-cell suspension by gently passing the livers through a 25-gauge needle.

-

Wash the cells with PBS and resuspend in differentiation medium (StemPro-34 SFM supplemented with 10% FBS, 2 U/mL EPO, 100 ng/mL SCF, 1 µM dexamethasone, and 1% penicillin-streptomycin).

-

Culture the cells at 37°C in a humidified incubator with 5% CO2.

-

Induce terminal differentiation by removing dexamethasone from the culture medium.

-

Monitor cell differentiation over 24-72 hours by assessing cell morphology (Giemsa staining) and the expression of erythroid-specific markers.[3]

Measurement of Glycine Uptake

This protocol details the measurement of glycine uptake in cultured erythroid cells using radiolabeled glycine.

Materials:

-

Cultured erythroid cells

-

[2-14C]glycine

-

PBS

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Plate cultured erythroid cells in a 96-well plate.

-

Add [2-14C]glycine to each well at a final concentration of 1 µCi/mL.

-

Incubate the cells for 1 hour at 37°C.

-

Wash the cells three times with ice-cold PBS to remove unincorporated radioactivity.

-

Lyse the cells with water.

-

Add scintillation fluid to the cell lysate.

-

Measure the radioactivity using a scintillation counter.

-

Normalize the counts to the total cell number or protein concentration.[3]

Quantification of Heme Synthesis

This protocol describes the measurement of heme synthesis by quantifying the incorporation of radiolabeled iron into heme.

Materials:

-

Cultured erythroid cells

-

59FeCl3

-

Transferrin

-

PBS

-

Heme extraction buffer (e.g., acetone-HCl)

-

Gamma counter

Procedure:

-

Prepare 59Fe-transferrin by incubating 59FeCl3 with apotransferrin.

-

Incubate cultured erythroid cells with 59Fe-transferrin for 4 hours at 37°C.

-

Wash the cells three times with ice-cold PBS.

-

Lyse the cells and extract heme using an appropriate extraction buffer.

-

Measure the radioactivity in the heme fraction using a gamma counter.

-

Normalize the counts to the total cell number or protein concentration.[3]

Quantitative Real-Time PCR (qRT-PCR) for GlyT1 Expression

This protocol outlines the steps for quantifying GlyT1 mRNA expression levels in erythroid cells.

Materials:

-

Cultured erythroid cells or isolated bone marrow cells

-

RNA extraction kit (e.g., TRIzol)

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for GlyT1 and a housekeeping gene (e.g., β-actin or GAPDH)

-

qPCR instrument

Procedure:

-

Isolate total RNA from the cells using an RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Set up the qPCR reaction with the cDNA template, qPCR master mix, and specific primers for GlyT1 and the housekeeping gene.

-

Run the qPCR reaction in a real-time PCR instrument.

-

Analyze the data using the ΔΔCt method to determine the relative expression of GlyT1 mRNA, normalized to the housekeeping gene.[3][4]

Western Blot for GlyT1 Protein Expression

This protocol details the detection and quantification of GlyT1 protein levels.

Materials:

-

Cultured erythroid cells or isolated bone marrow cells

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against GlyT1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-GlyT1 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensity and normalize to a loading control (e.g., β-actin).[3][4]

Flow Cytometry for Transferrin Receptor (CD71) Expression

This protocol describes the analysis of the cell surface expression of the transferrin receptor (CD71), a marker of erythroid precursors and iron uptake capacity.

Materials:

-

Cultured erythroid cells or bone marrow cells

-

FACS buffer (PBS with 2% FBS)

-

Fluorochrome-conjugated anti-CD71 antibody

-

Fluorochrome-conjugated anti-Ter119 antibody (for mouse cells) or anti-CD235a (Glycophorin A) antibody (for human cells)

-

Isotype control antibodies

-

Flow cytometer

Procedure:

-

Harvest the cells and wash them with FACS buffer.

-

Incubate the cells with the fluorochrome-conjugated antibodies (anti-CD71 and anti-Ter119/CD235a) or isotype controls for 30 minutes on ice in the dark.

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

-

Analyze the data to quantify the percentage of CD71-positive cells and the mean fluorescence intensity of CD71 on the erythroid (Ter119+/CD235a+) population.[3][18]

Visualizations of Pathways and Workflows

Signaling Pathway of GlyT1 in Erythropoiesis

References

- 1. researchgate.net [researchgate.net]

- 2. elearning.unite.it [elearning.unite.it]

- 3. Differentiation of human erythroid cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. JCI - The GLYT1 inhibitor this compound mitigates erythroid PPIX production and liver disease in erythroid protoporphyria [jci.org]

- 6. academic.oup.com [academic.oup.com]

- 7. ashpublications.org [ashpublications.org]

- 8. Identification of CD71 (transferrin receptor) expressing erythrocytes by multiparameter-flow-cytometry (MP-FCM): correlation to the quantitation of reticulocytes as determined by conventional microscopy and by MP-FCM using a RNA-staining dye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Flow Cytometry [umassmed.edu]

- 10. stemcell.com [stemcell.com]

- 11. stemcell.com [stemcell.com]

- 12. Frontiers | Delineation of erythropoietic intermediates by flow cytometry [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. ashpublications.org [ashpublications.org]

- 15. mcgill.ca [mcgill.ca]

- 16. stackscientific.nd.edu [stackscientific.nd.edu]

- 17. cdn.origene.com [cdn.origene.com]

- 18. origene.com [origene.com]

Bitopertin for Erythropoietic Protoporphyria: A Technical Guide to Foundational Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research and clinical development of bitopertin, a first-in-class oral glycine transporter 1 (GlyT1) inhibitor, for the treatment of erythropoietic protoporphyria (EPP). This document synthesizes preclinical and clinical data, details experimental methodologies, and visualizes key pathways and processes to offer a comprehensive resource for professionals in the field.

Introduction to Erythropoietic Protoporphyria and the Therapeutic Rationale for this compound

Erythropoietic protoporphyria (EPP) is a rare, inherited metabolic disorder characterized by a deficiency of the enzyme ferrochelatase (FECH). This enzymatic defect leads to the accumulation of the photosensitive heme precursor, protoporphyrin IX (PPIX), in erythrocytes, plasma, and various tissues[1]. Exposure to sunlight, particularly in the visible light spectrum, activates PPIX, triggering a cascade of painful phototoxic reactions, including severe burning sensations, swelling, and redness of the skin. The debilitating nature of these symptoms often compels individuals with EPP to adopt a lifestyle of strict sun avoidance, significantly impacting their quality of life[2].

This compound emerges as a promising therapeutic agent by targeting the initial and rate-limiting step of heme biosynthesis. As a selective inhibitor of glycine transporter 1 (GlyT1), this compound reduces the uptake of glycine into erythroid precursor cells[2]. Glycine is an essential substrate for the first enzyme in the heme synthesis pathway, aminolevulinate synthase (ALAS). By limiting the availability of glycine, this compound effectively downregulates the entire heme synthesis pathway, thereby reducing the production and subsequent accumulation of the toxic metabolite, PPIX[2].

Mechanism of Action of this compound

This compound's therapeutic effect in EPP is predicated on its ability to modulate the heme synthesis pathway through the inhibition of GlyT1. This transporter is crucial for supplying glycine to the mitochondria of developing red blood cells, where heme synthesis is initiated.

dot

Preclinical Foundational Research

The therapeutic potential of this compound for EPP was first established in preclinical studies utilizing a well-characterized mouse model of the disease.

Experimental Protocol: Fechm1Pas Mouse Model Studies

-

Animal Model: The Fechm1Pas/Fechm1Pas mouse model was utilized. This model harbors a chemically induced mutation in the Fech gene, resulting in a significant reduction in ferrochelatase activity and a phenotype that closely mimics human EPP, including PPIX accumulation and liver pathology[3][4][5][6]. The mice were typically backcrossed onto a BALB/cJ background[5].

-

Drug Administration: this compound was administered orally, often mixed with the chow at concentrations such as 200 parts per million (ppm)[7][8].

-

Assessments:

-

PPIX Levels: Whole blood, plasma, and liver tissue were collected for the quantification of PPIX, typically by high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS)[7][8].

-

Liver Histopathology: Liver tissue was fixed, sectioned, and stained (e.g., with hematoxylin and eosin, Sirius Red) to assess for cholestasis, inflammation, and fibrosis[7][8].

-

Hematological Parameters: Complete blood counts were performed to monitor for any adverse effects on erythropoiesis.

-

Preclinical Efficacy Data

Preclinical studies in the Fechm1Pas mouse model demonstrated that oral administration of this compound led to significant reductions in PPIX levels in the blood and liver. Furthermore, treated mice showed a marked amelioration of liver disease, including reduced cholestasis and fibrosis[7][8][9]. These promising preclinical findings provided a strong rationale for advancing this compound into clinical development for EPP.

Clinical Development: Phase 2 Trials

The clinical efficacy and safety of this compound in adults with EPP have been evaluated in two key Phase 2 clinical trials: the open-label BEACON study and the randomized, placebo-controlled AURORA study.

Experimental Protocols: BEACON and AURORA Trials

dot

References

- 1. The GLYT1 inhibitor this compound mitigates erythroid PPIX production and liver disease in erythroid protoporphyria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discmedicine.com [discmedicine.com]

- 3. Murine Models of the Human Porphyrias: Contributions Toward Understanding Disease Pathogenesis and the Development of New Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ferrochelatase structural mutant (Fechm1Pas) in the house mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 002662 - ferrochelatase deficiency Strain Details [jax.org]

- 6. Hepatic Gene Expression in Protoporphyic Fech Mice Is Associated with Cholestatic Injury but Not a Marked Depletion of the Heme Regulatory Pool - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the therapeutic class of this compound? [synapse.patsnap.com]

- 8. discmedicine.com [discmedicine.com]

- 9. iasp-pain.org [iasp-pain.org]

Methodological & Application

Application Notes and Protocols: Bitopertin Dosage and Administration in Clinical Trials

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the dosage, administration, and relevant experimental protocols for the clinical evaluation of bitopertin, a selective glycine transporter 1 (GlyT1) inhibitor, in the context of its development for erythropoietic protoporphyria (EPP).

This compound Dosage and Administration

This compound has been primarily investigated in clinical trials for EPP at oral dosages of 20 mg and 60 mg administered once daily.[1][2][3][4][5] The administration protocols in key clinical trials are summarized below.

Table 1: Summary of this compound Dosage and Administration in Key Clinical Trials

| Trial Name | Phase | Indication | Dosage Arms | Route of Administration | Frequency | Treatment Duration | Patient Population |

| BEACON | II | EPP and X-linked Protoporphyria (XLP) | 20 mg, 60 mg | Oral | Once Daily | 24 weeks (with optional 24-week open-label extension) | Adults (≥18 years) |

| AURORA | II | EPP | 20 mg, 60 mg, Placebo | Oral | Once Daily | 17 weeks (with optional open-label extension) | Adults (≥18 years) |

| APOLLO | III | EPP and XLP | Not specified (likely 20 mg and/or 60 mg), Placebo | Oral | Once Daily | 6 months | Adolescents and Adults (≥12 years) |

Experimental Protocols

Measurement of Protoporphyrin IX (PPIX) Levels

A primary efficacy endpoint in this compound clinical trials is the change in whole-blood metal-free PPIX levels.[3][4][6]

Methodology: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

-

Sample Collection and Handling : Whole blood and plasma samples are collected from participants. It is critical to protect these samples from light to prevent the degradation of PPIX.[7]

-

Sample Preparation : Specific details on the extraction and preparation of PPIX from whole blood and plasma for LC-MS/MS analysis are proprietary to the conducting laboratories but generally involve protein precipitation and subsequent extraction of the analyte.

-

Instrumentation : A validated LC-MS/MS method is used for the quantitative analysis of metal-free and zinc-complexed PPIX.

-

Data Analysis : The concentration of PPIX is determined and the percent change from baseline is calculated for each treatment group.

Assessment of Photosensitivity

Photosensitivity is a key clinical manifestation of EPP and its improvement is a critical secondary endpoint.

Methodology: Patient-Reported Outcomes (PROs) and Sunlight Exposure Diaries

-

Time to Prodromal Symptoms : Participants undergo weekly sunlight exposure challenges. They record the time taken to experience the first prodromal symptoms (e.g., tingling, burning, or itching).[2] An increase in the time to prodrome is indicative of improved tolerance to sunlight.

-

Daily Sunlight Exposure Diary : Participants maintain a daily diary to record the total time spent in direct sunlight without experiencing pain.[2]

-

Phototoxic Reactions : The number and severity of phototoxic reactions are recorded by the participants throughout the study period.

A systematic review of phototesting in EPP trials has highlighted the variability in protocols, including the use of different light sources (e.g., filtered high-pressure mercury arc or xenon arc lamps) and endpoints (e.g., minimal dose to induce symptoms, erythema, or pain).[8][9][10]

Quality of Life Assessment

The impact of this compound on the quality of life of patients with EPP is assessed using validated questionnaires.

Methodology: Standardized Questionnaires

-

EPP Impact Questionnaire (EPIQ) : A disease-specific questionnaire developed with input from EPP patients to assess the impact of the condition on health-related quality of life (HRQoL).[11][12][13][14][15] The EPIQ includes questions about the impact of EPP on daily activities, social and emotional functioning, and work productivity.[11][12][14][15]

-

Patient Global Impression of Change (PGIC) : This tool is used to assess the patient's overall perception of the change in their condition since the start of the study.[16][17][18][19][20][21] Patients rate the change on a scale, typically from "very much improved" to "very much worse".[21]

Safety and Tolerability Monitoring

The safety and tolerability of this compound are continuously monitored throughout the clinical trials.

Methodology: Comprehensive Safety Assessments

-

Adverse Event (AE) Monitoring : All treatment-emergent adverse events (TEAEs) are recorded and assessed for their severity and relationship to the study drug.

-

Clinical Laboratory Tests : Regular blood and urine tests are conducted to monitor hematology, clinical chemistry, and urinalysis parameters.

-

Vital Signs and Physical Examinations : Vital signs (blood pressure, heart rate, respiratory rate, and temperature) and physical examinations are performed at scheduled study visits.

Visualizations

Diagram 1: this compound's Mechanism of Action in Heme Synthesis

Caption: this compound inhibits GlyT1, reducing glycine uptake and subsequent PPIX production.

Diagram 2: Experimental Workflow for a this compound Clinical Trial

Caption: A generalized workflow for a randomized, placebo-controlled this compound clinical trial.

References

- 1. discmedicine.com [discmedicine.com]

- 2. anzctr.org.au [anzctr.org.au]

- 3. P1498: INITIAL DATA FROM THE BEACON TRIAL: A PHASE 2, RANDOMIZED, OPEN-LABEL TRIAL OF this compound IN ERYTHROPOIETIC PROTOPORPHYRIA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. bmjopengastro.bmj.com [bmjopengastro.bmj.com]

- 6. ashpublications.org [ashpublications.org]

- 7. Evidence-based consensus guidelines for the diagnosis and management of erythropoietic protoporphyria and X-linked protoporphyria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phototesting in erythropoietic protoporphyria trials: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. tandfonline.com [tandfonline.com]

- 12. The EPP Impact Questionnaire — United Porphyrias Association [porphyria.org]

- 13. researchgate.net [researchgate.net]

- 14. Development and Content Validation of Novel Patient-Reported Outcome Measures to Assess Disease Severity and Change in Patients with Erythropoietic Protoporphyria: The EPP Impact Questionnaire (EPIQ) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development and Content Validation of Novel Patient-Reported Outcome Measures to Assess Disease Severity and Change in Patients with Erythropoietic Protoporphyria: The EPP Impact Questionnaire (EPIQ) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. hcplive.com [hcplive.com]

- 17. posters.worldcongress2024.org [posters.worldcongress2024.org]

- 18. Patients' Global Impression of Change in the management of peripheral neuropathic pain: Clinical relevance and correlations in daily practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Patients' impression of change following treatment for chronic pain: global, specific, a single dimension, or many? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. iasp-pain.org [iasp-pain.org]

- 21. researchgate.net [researchgate.net]

In Vitro Assays for Measuring Bitopertin's GlyT1 Inhibition: Application Notes and Protocols

Introduction

Bitopertin (also known as RG1678) is a potent and selective inhibitor of the glycine transporter 1 (GlyT1).[1][2] GlyT1 is a key protein in the central nervous system responsible for the reuptake of glycine from the synaptic cleft, thereby regulating glycine levels.[3][4] By inhibiting GlyT1, this compound increases the extracellular concentration of glycine, which acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors.[1] This modulation of NMDA receptor activity is thought to be beneficial in conditions with hypofunctional NMDA receptor signaling, such as schizophrenia.[4][5] Additionally, this compound's ability to limit glycine availability for heme synthesis has led to its investigation as a therapy for erythropoietic protoporphyria (EPP), a genetic disorder characterized by the accumulation of protoporphyrin IX (PPIX).[6][7][8]

These application notes provide detailed protocols for common in vitro assays used to characterize the inhibitory activity of this compound on the GlyT1 transporter. The described methods are essential for researchers in neuroscience, pharmacology, and drug development engaged in the study of GlyT1 inhibitors.

Data Presentation: Quantitative Analysis of this compound's GlyT1 Inhibition

The following table summarizes the in vitro potency of this compound as determined by various assays. These values are crucial for comparing the efficacy of this compound across different experimental conditions and against other GlyT1 inhibitors.

| Assay Type | System | Parameter | Value (nM) | Reference |

| Glycine Uptake Assay | CHO cells expressing hGlyT1 | IC50 | 30 | [8] |

| Glycine Uptake Assay | Not Specified | EC50 | 30 | [1] |

| Glycine Uptake Assay | K562 cellular model of EPP | EC50 | 9 | [9] |

| ALA Production Inhibition | K562-EPP cells | EC50 | 3.2 | [8][10] |

| PPIX Production Inhibition | K562-EPP cells | EC50 | 3.4 | [8][10] |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for assessing its inhibitory activity.

Experimental Protocols

[³H]Glycine Uptake Inhibition Assay in GlyT1-Expressing Cells

This assay directly measures the functional inhibition of the GlyT1 transporter by quantifying the reduction in the uptake of radiolabeled glycine into cells engineered to express GlyT1.

Materials:

-

Cells: CHO or HEK293 cells stably expressing human GlyT1 (hGlyT1).

-

Radioligand: [³H]Glycine.

-

Buffers and Reagents:

-

Cell culture medium (e.g., DMEM/F12).

-

Assay Buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4).

-

Wash Buffer (ice-cold Assay Buffer).

-

Non-specific binding control: A high concentration of non-labeled glycine (e.g., 10 mM).

-

Test compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

-

Scintillation cocktail.

-

-

Equipment:

-

384-well or 96-well cell culture plates.

-

Liquid handling automation (optional, for high-throughput screening).[11]

-

Cell harvester for rapid filtration.

-

Glass fiber filters (e.g., GF/C).

-

Scintillation counter.

-

Protocol:

-

Cell Plating: Seed the GlyT1-expressing cells into 96-well or 384-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. Also, prepare solutions for total uptake (vehicle control) and non-specific uptake (10 mM non-labeled glycine).

-

Assay Initiation:

-

Aspirate the culture medium from the cells and wash the cell monolayer once with pre-warmed assay buffer.

-

Add the prepared compound dilutions (including controls) to the respective wells.

-

-

Pre-incubation: Pre-incubate the plates for a defined period (e.g., 10-20 minutes) at 37°C.

-

Radioligand Addition: Add [³H]Glycine to all wells to a final concentration of approximately 50 nM.[3]

-

Incubation: Incubate the plates for 15 minutes at 37°C.[3] This incubation time should be within the linear range of glycine uptake.

-

Termination of Uptake: Rapidly terminate the uptake by aspirating the assay solution and washing the cells multiple times with ice-cold wash buffer. Alternatively, use a cell harvester to filter the contents of the wells through glass fiber filters, followed by several washes with ice-cold buffer.

-

Scintillation Counting:

-

If using filtration, dry the filters and place them in scintillation vials with scintillation cocktail.

-

If using adherent cells, lyse the cells in the wells and transfer the lysate to scintillation vials.

-

Measure the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific uptake by subtracting the non-specific binding (counts in the presence of 10 mM glycine) from the total binding (counts with vehicle).

-

Plot the percentage inhibition of specific uptake against the concentration of this compound.

-